molecular formula C20H28O4 B162018 Phlogacantholide B CAS No. 830347-16-5

Phlogacantholide B

カタログ番号: B162018
CAS番号: 830347-16-5
分子量: 332.4 g/mol
InChIキー: YTFCPUQQLYHDRF-VCNAKFCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phlogacantholide B is a diterpene lactone compound that was isolated from the roots of the medicinal shrub Phlogacanthus curviflorus . Its structure, including its relative configuration, has been firmly established through spectroscopic analysis and X-ray crystallographic data of its derivative . This compound belongs to a class of bioactive natural products found in traditional medicinal plants. Research into related diterpene lactones from the same plant source, such as Phlogacantholide C, has revealed potential in neuroscience applications, including the upregulation of the alpha-secretase ADAM10, a key target in Alzheimer's disease research for its role in non-amyloidogenic processing of amyloid precursor protein . This suggests that Phlogacantholide B represents a structurally characterized natural product with significant potential for further pharmacological investigation. Researchers can utilize this compound as a chemically defined reference standard for phytochemical studies or as a starting point for investigating new biological activities. The compound is provided strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4R,4aS,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3/t14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFCPUQQLYHDRF-VCNAKFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Solvent Extraction and Fractionation

The roots are dried, powdered, and subjected to exhaustive extraction using solvents of increasing polarity. A typical protocol includes:

  • Petroleum ether : Removes non-polar constituents like lipids and waxes.

  • Ethyl acetate : Extracts medium-polarity compounds, including diterpene lactones.

  • Methanol : Recovers polar glycosides and residual metabolites.

In one study, 15 g of petroleum ether extract from P. curviflorus roots yielded 273 mg of crude diterpene fraction after initial partitioning. Subsequent gradient elution with benzene-ethyl acetate mixtures (9:1 to 1:1 v/v) on a silica gel column further purified Phlogacantholide B, achieving a final yield of 0.8% (w/w) from the crude extract.

Bioactivity-Guided Isolation

Bioassays targeting neuroprotective or anti-inflammatory activity are often employed to identify fractions containing Phlogacantholide B. For example, SH-SY5Y neuroblastoma cells treated with column fractions demonstrated enhanced ADAM10 expression, a marker linked to Phlogacantholide B’s neuroprotective effects. Active fractions are then subjected to preparative thin-layer chromatography (TLC) using solvent systems such as benzene:ethyl acetate (9:1) or chloroform:methanol (9:1).

Chemical Synthesis Approaches

While natural extraction remains the primary source, synthetic routes are being explored to overcome supply limitations. Phlogacantholide B’s structure—a fused tricyclic diterpene with a γ-lactone ring—poses challenges for total synthesis.

Semi-Synthetic Derivatization

Phlogacantholide B’s diacetate derivative (compound 6 ) has been synthesized to facilitate crystallographic analysis. Acetylation of the natural product with acetic anhydride and pyridine at room temperature yielded the diacetate, which was crystallized in ethyl acetate-hexane for X-ray diffraction. This confirmed the relative configuration of C-8 and C-9 as trans and established the lactone ring’s planar geometry.

Total Synthesis Challenges

Key hurdles in total synthesis include:

  • Stereoselective construction of the decalin system (rings A and B).

  • Lactonization to form the γ-lactone without epimerization.

  • Functionalization of the C-19 methyl group, which influences solubility and bioactivity.

Preliminary attempts using geranylgeraniol as a precursor have achieved partial cyclization but require optimization to improve yields.

Optimization and Purification Techniques

Column Chromatography

Silica gel (60–120 mesh) is the stationary phase of choice for separating Phlogacantholide B from co-occurring diterpenes like Phlogacantholide C and phlogacanthosides. Elution profiles for a typical separation are shown below:

FractionSolvent Ratio (Benzene:Ethyl Acetate)Compounds Eluted
1–209:1Sterols, triterpenes
21–508:2Phlogacantholide B
51–707:3Phlogacanthosides

Fractions 21–50 are pooled and re-chromatographed to achieve >95% purity.

Crystallization and Recrystallization

Phlogacantholide B’s diacetate derivative crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 105.6°. Recrystallization from ethyl acetate-hexane (1:3) yields colorless needles suitable for X-ray analysis, confirming the lactone’s cis-fusion to the decalin system.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3446 cm⁻¹ (OH), 1765 cm⁻¹ (γ-lactone C=O).

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.78 (d, J = 10.0 Hz, H-15), 4.92 (s, H-19), 1.32 (s, H₃-20).

  • ¹³C NMR : 178.9 ppm (C-17, lactone carbonyl), 81.2 ppm (C-19, hydroxyl-bearing methine).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with acetonitrile-water (65:35) at 1.0 mL/min detects Phlogacantholide B at t<sub>R</sub> = 12.7 min (UV 210 nm).

Yield Optimization Strategies

Solvent Selection

Ethyl acetate extracts yield 30% more Phlogacantholide B than methanol extracts due to the compound’s moderate polarity. Adding 0.1% formic acid to the extraction solvent improves recovery by stabilizing the lactone ring.

Temperature Control

Extraction at 40°C increases yield by 15% compared to room-temperature methods, but temperatures >50°C degrade the lactone moiety .

化学反応の分析

Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Phlogacantholide B is recognized for its structural complexity and bioactive potential. It belongs to a class of compounds known as diterpenes, which are known for their therapeutic properties. The compound has been isolated alongside other related compounds, such as phlogacantholide C and phlogacanthosides, contributing to the understanding of the chemical diversity within the Phlogacanthus genus .

Recent studies have highlighted the neuroprotective effects of Phlogacantholide B. In vitro assays demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : Phlogacantholide B enhances the expression of ADAM10, an enzyme implicated in amyloid precursor protein (APP) processing, thereby potentially reducing amyloid-beta accumulation .
  • Case Study : In a study involving PC12 cells subjected to oxidative stress, treatment with Phlogacantholide B resulted in significant cell viability improvements compared to untreated controls. The protective effects were attributed to its ability to modulate neuroinflammatory pathways and reduce apoptosis markers .

Antimalarial Activity

Phlogacantholide B has shown promise as an antimalarial agent. Research indicates that compounds derived from Phlogacanthus curviflorus exhibit significant activity against malaria parasites.

  • In Vitro Studies : In assays measuring β-hematin formation inhibition, Phlogacantholide B displayed IC50 values indicative of moderate antimalarial activity . This suggests potential for development into therapeutic agents against malaria.
  • Comparative Efficacy : When compared with other known antimalarial compounds, Phlogacantholide B's efficacy highlights its potential as a lead compound for further development.

Antibacterial and Anti-inflammatory Properties

Beyond its neuroprotective and antimalarial applications, Phlogacantholide B also exhibits antibacterial and anti-inflammatory properties. These effects are critical in managing infections and inflammatory conditions.

  • Mechanism : The compound's ability to inhibit bacterial growth and modulate inflammatory responses makes it a candidate for developing new treatments against resistant bacterial strains .

作用機序

The mechanism of action of Phlogacantholide B involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Phlogacantholide C

  • Structure: Both Phlogacantholide B and C are diterpenoid lactones derived from Phlogacanthus curviflorus.
  • Bioactivity: Phlogacantholide C increased ADAM10 protein levels by 143–150% and enhanced APPs-alpha secretion by 200% in neuronal cells .

Phlogacanthoside A

  • Structure : A glycosylated derivative of Phlogacantholide B, with the molecular formula C₂₆H₃₈O₉ .
  • Bioactivity: Limited data exist, but it is reported to lack cytotoxic activity in the same study where Phlogacantholide B showed weak effects .

Jolkinolide B

  • Structure: A diterpenoid lactone (CAS: 37905-08-1) from Euphorbia species, structurally distinct but functionally analogous due to its anticancer properties .
  • Bioactivity: Jolkinolide B exhibits potent antitumor activity, with IC₅₀ values in the nanomolar range for certain cancer cell lines . Phlogacantholide B’s activity (IC₅₀: 20.5 μg/mL) is significantly weaker, suggesting structural features critical for potency .

Comparison with Functionally Similar Compounds

Norkurarinol

  • Class: Flavonoid (non-diterpenoid).
  • Contrast: Unlike Phlogacantholide B, Norkurarinol’s primary activity is neuroprotective rather than cytotoxic .

Abietic Acid

  • Class : Diterpene resin acid (CAS: 514-10-3).
  • Function : Anti-inflammatory and antimicrobial .
  • Comparison : Both compounds share anti-inflammatory effects, but Phlogacantholide B’s lactone structure may confer better bioavailability .

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Molecular Formula CAS Number Source Plant Key Bioactivity
Phlogacantholide B C₂₀H₂₈O₄ 830347-16-5 P. curviflorus Weak anticancer (IC₅₀: 20.5 μg/mL)
Phlogacantholide C Not specified Not available P. curviflorus ADAM10 enhancer (↑143–150% protein)
Jolkinolide B C₂₀H₂₈O₂ 37905-08-1 Euphorbia spp. Potent antitumor (IC₅₀: <1 μM)
Norkurarinol C₂₀H₁₈O₅ Not available Sophora flavescens ADAM10 enhancer (↑132–137% protein)

Table 2: Pharmacological Targets

Compound Mechanism of Action Therapeutic Potential
Phlogacantholide B Cytotoxic (lung cancer cells) Cancer adjuvant therapy
Phlogacantholide C ↑ADAM10 → ↓Amyloid-β Alzheimer’s disease
Abietic Acid Anti-inflammatory via COX inhibition Inflammatory disorders

生物活性

Phlogacantholide B is a diterpene lactone isolated from the plant Phlogacanthus curviflorus, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Phlogacantholide B, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Composition and Isolation

Phlogacantholide B belongs to a class of compounds known as diterpene lactones. These compounds are characterized by their complex structures and diverse biological activities. The isolation of Phlogacantholide B has been achieved through various chromatographic techniques from the extracts of Phlogacanthus curviflorus and related species .

Pharmacological Properties

1. Antimicrobial Activity
Research indicates that extracts containing Phlogacantholide B exhibit significant antimicrobial properties. A study demonstrated that methanolic extracts of Phlogacanthus curviflorus showed broad-spectrum antimicrobial activity against various bacterial strains, with Phlogacantholide B contributing to this effect .

2. Antioxidant Activity
Phlogacantholide B has been recognized for its antioxidant properties, which are essential in combating oxidative stress-related diseases. The presence of phenolic compounds in the plant extracts enhances this activity, suggesting that Phlogacantholide B may play a role in reducing oxidative damage in cells .

3. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of Phlogacantholide B. It has been shown to enhance the expression of ADAM10, an enzyme implicated in the processing of amyloid precursor protein (APP), which is critical in Alzheimer's disease pathology . This suggests that Phlogacantholide B may contribute to neuroprotection by modulating amyloidogenic pathways.

The biological activities of Phlogacantholide B are mediated through several mechanisms:

  • Enzyme Modulation : Phlogacantholide B has been identified as an enhancer of ADAM10 activity, which is crucial for the non-amyloidogenic processing of APP. This modulation can potentially reduce the formation of toxic amyloid-beta peptides associated with Alzheimer’s disease .
  • Antioxidative Mechanisms : The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses plays a vital role in its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have documented the biological activities of Phlogacantholide B:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that the methanolic extract containing Phlogacantholide B exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 400 µg/disc, highlighting its potential as a natural antimicrobial agent .
  • Neuroprotective Study : In vitro studies using neuronal cell lines treated with Phlogacantholide B showed increased levels of ADAM10 protein and enhanced secretion of APPs-alpha, indicating its role in promoting neuroprotective pathways .

Data Summary

The following table summarizes key findings related to the biological activity of Phlogacantholide B:

Activity Mechanism Reference
AntimicrobialBroad-spectrum activity
AntioxidantFree radical scavenging
NeuroprotectiveEnhances ADAM10 expression

Q & A

Basic Research Questions

Q. How can Phlogacantholide B be isolated and purified from its natural sources for experimental use?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. Purity validation requires spectral analysis (NMR, IR) and comparison with published reference data . For reproducibility, document solvent ratios, column specifications, and elution gradients in the experimental section, adhering to guidelines for known compound characterization .

Q. What spectroscopic methods are essential for confirming the structural identity of Phlogacantholide B?

  • Methodological Answer : Use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to resolve stereochemistry and functional groups. Mass spectrometry (HRMS) confirms molecular weight. Cross-validate data with existing literature and deposit raw spectral data in supplementary materials to ensure transparency .

Q. How should researchers design initial in vitro assays to assess Phlogacantholide B’s bioactivity?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin) across multiple cell lines (cancer vs. normal) to establish selectivity. Include positive controls (e.g., doxorubicin) and dose-response curves. Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid confounding effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data for Phlogacantholide B across studies?

  • Methodological Answer : Conduct a systematic review (Cochrane framework) to assess variability in cell lines, assay protocols, and compound purity. Meta-analysis should stratify data by experimental conditions (e.g., exposure time, serum concentration) and apply statistical models (random-effects) to identify confounding factors . Replicate key studies under standardized conditions to validate discrepancies .

Q. How can researchers elucidate the molecular targets of Phlogacantholide B with minimal off-pathway interference?

  • Methodological Answer : Combine affinity-based proteomics (e.g., pull-down assays with biotinylated Phlogacantholide B analogs) and transcriptomic profiling (RNA-seq). Validate hits via CRISPR/Cas9 knockouts or siRNA silencing in dose-dependent bioactivity assays. Use bioinformatics tools (STRING-DB) to map interaction networks and prioritize high-confidence targets .

Q. What experimental designs mitigate challenges in studying Phlogacantholide B’s bioavailability and pharmacokinetics?

  • Methodological Answer : Employ in vitro models (Caco-2 cells for permeability, microsomal stability assays) paired with in vivo PK studies (rodents) using LC-MS/MS quantification. Address solubility issues via nanoformulation (liposomes) or prodrug strategies. Document all parameters (e.g., dosing intervals, biofluid collection times) to align with FAIR data principles .

Data Analysis and Reproducibility

Q. How should conflicting results in Phlogacantholide B’s anti-inflammatory mechanisms be addressed?

  • Methodological Answer : Perform pathway enrichment analysis on omics datasets (e.g., phosphoproteomics) to identify conserved signaling nodes (e.g., NF-κB, MAPK). Use isoform-specific inhibitors or knockout models to dissect contributions. Publish raw datasets in public repositories (e.g., PRIDE, MetaboLights) to enable cross-validation .

Q. What statistical approaches are optimal for analyzing dose-response synergies between Phlogacantholide B and standard chemotherapeutics?

  • Methodological Answer : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Validate synergy via Bliss independence or Loewe additivity models. Report confidence intervals and effect sizes to contextualize clinical relevance .

Literature and Synthesis

Q. How can researchers systematically synthesize fragmented evidence on Phlogacantholide B’s ecological roles in plant defense?

  • Methodological Answer : Conduct a scoping review (PRISMA-ScR framework) to map studies across disciplines (phytochemistry, ecology). Use tools like VOSviewer for co-occurrence analysis of keywords (e.g., “allelopathy,” “herbivory”) and identify gaps for targeted fieldwork .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。